molecular formula C10H9F13O2 B14146591 2-[(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)oxy]ethan-1-ol CAS No. 52550-44-4

2-[(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)oxy]ethan-1-ol

Cat. No.: B14146591
CAS No.: 52550-44-4
M. Wt: 408.16 g/mol
InChI Key: YAQLJWSYXRXTDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)oxy]ethan-1-ol is a fluorinated alcohol compound. It is known for its unique properties, including high thermal stability, chemical resistance, and low surface energy. These characteristics make it valuable in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)oxy]ethan-1-ol typically involves the reaction of 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctanol with ethylene oxide. The reaction is usually carried out under controlled conditions to ensure high yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of catalysts and specific temperature and pressure conditions can further enhance the yield and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)oxy]ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group into a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while substitution can produce various ethers or esters.

Scientific Research Applications

2-[(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)oxy]ethan-1-ol has numerous applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical processes.

    Biology: Employed in the study of cell membranes due to its ability to interact with lipid bilayers.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in medical coatings.

    Industry: Utilized in the production of specialty coatings, lubricants, and as a wetting agent in various formulations.

Mechanism of Action

The mechanism by which 2-[(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)oxy]ethan-1-ol exerts its effects is primarily through its interaction with other molecules. Its fluorinated chain provides hydrophobic properties, while the hydroxyl group allows for hydrogen bonding. These interactions can influence the behavior of the compound in various environments, such as enhancing the stability of emulsions or modifying surface properties.

Comparison with Similar Compounds

Similar Compounds

  • 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctanol
  • 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctanol
  • 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl methacrylate

Uniqueness

Compared to similar compounds, 2-[(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)oxy]ethan-1-ol offers a unique combination of hydrophobic and hydrophilic properties. This dual nature makes it particularly useful in applications requiring both water repellency and chemical reactivity.

Properties

CAS No.

52550-44-4

Molecular Formula

C10H9F13O2

Molecular Weight

408.16 g/mol

IUPAC Name

2-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctoxy)ethanol

InChI

InChI=1S/C10H9F13O2/c11-5(12,1-3-25-4-2-24)6(13,14)7(15,16)8(17,18)9(19,20)10(21,22)23/h24H,1-4H2

InChI Key

YAQLJWSYXRXTDO-UHFFFAOYSA-N

Canonical SMILES

C(COCCO)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.